1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
Description
1-(3-(Methylthio)-2-(Trifluoromethoxy)phenyl)hydrazine is a phenylhydrazine derivative featuring a trifluoromethoxy (-OCF₃) group at the 2-position and a methylthio (-SMe) group at the 3-position of the benzene ring. This combination of electron-withdrawing (-OCF₃) and moderately electron-donating (-SMe) substituents creates unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9F3N2OS |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(13-12)7(6)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
PWEAAEIPXKCWHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. One common synthetic route includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Substitution: reactions to introduce the trifluoromethoxy and methylthio groups.
Hydrazine formation: through reaction with hydrazine hydrate under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The hydrazine moiety can engage in coupling reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
The applications of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine are of interest in various scientific fields, including medicinal chemistry and materials science. This compound, characterized by a hydrazine moiety attached to a phenyl ring with methylthio and trifluoromethoxy group substitutions, possesses unique chemical properties that make it valuable for research and development.
Synthesis and Chemical Properties
This compound has a molecular formula of and a molecular weight of 238.23 g/mol . The synthesis of this compound involves several steps that may include continuous flow synthesis methods for enhanced efficiency and scalability in industrial applications.
Potential Biological Activities
Research suggests that compounds with similar structures to this compound may exhibit antimicrobial and anticancer properties. These activities often involve interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition or activation of pathways relevant in therapeutic contexts. The compound's lipophilicity allows it to effectively penetrate cell membranes, facilitating interactions with various cellular components and potentially leading to therapeutic effects.
Applications
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine has several notable applications:
- Medicinal Chemistry: It is used as an intermediate in synthesizing various pharmaceutical compounds.
- Materials Science: It serves as a building block in creating new materials with specific properties.
- Agrochemicals: It is utilized in developing novel agrochemicals.
Structural Analogs and Comparisons
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydrazine moiety can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Structural Analogs with Trifluoromethoxy Substituents
QB-8981 : (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
- Substituents : -OCF₃ at position 3.
- Key Differences : Lacks the methylthio (-SMe) group at position 2.
- Implications : The absence of -SMe reduces lipophilicity and alters electronic effects. -OCF₃ is strongly electron-withdrawing, which may decrease nucleophilic reactivity compared to the target compound, where -SMe could provide mild electron-donating effects .
OR-7429 : 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
- Substituents : -OCF₃ at position 2.
- Key Differences : Lacks the -SMe group at position 3.
- Implications : Positional isomerism affects steric interactions and electronic distribution. The target compound’s -SMe at position 3 may enhance steric bulk and influence binding in biological systems .
Table 1 : Physical Properties of Trifluoromethoxy-Substituted Hydrazines
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2-OCF₃, 3-SMe | ~279.23 | Not Reported |
| QB-8981 | 3-OCF₃ | 230.63 | Not Reported |
| OR-7429 | 2-OCF₃ | 230.63 | Not Reported |
Analogs with Other Electron-Withdrawing Groups
Compound 1d (): (E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine
- Substituents : -CF₃ (stronger electron-withdrawing than -OCF₃) and an ethylidene group.
- Key Differences : -CF₃ vs. -OCF₃; presence of a hydrazone (C=N-NH-) structure.
- The hydrazone moiety in 1d enables conjugation, which is absent in the target compound .
Compound 1i (): 1-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine
- Substituents : -F and a trimethoxybenzylidene group.
- Key Differences : Fluorine is smaller and less lipophilic than -OCF₃ or -SMe. The benzylidene group introduces π-conjugation.
- Implications : The trimethoxy group enhances solubility but reduces membrane permeability compared to the target compound’s -SMe and -OCF₃ .
Biological Activity
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine, with the CAS number 1805912-68-8, is a compound of growing interest due to its potential biological activities. This hydrazine derivative features a methylthio group and a trifluoromethoxy group, which contribute to its unique chemical properties and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 238.23 g/mol
- CAS Number : 1805912-68-8
The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which may facilitate better cell membrane penetration and contribute to its biological effects .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown its activity against murine leukemia cell lines and other human cancer models .
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| P388 Murine Leukemia | 15 | Significant inhibition |
| HCT116 Colon Cancer | 10 | Moderate cytotoxicity |
| MCF-7 Breast Cancer | 12 | Antiproliferative effects |
The data indicates that the compound's mechanism may involve apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) within cells .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent . Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Enzyme Inhibition : The hydrazine moiety may interact with key enzymes involved in cellular metabolism.
- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.
- Receptor Modulation : The compound may act on specific receptors influencing cellular signaling pathways .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For example, work published in Medicinal Chemistry highlighted its synthesis via a multi-step process involving hydrazine derivatives and trifluoromethoxy precursors. The study also evaluated its pharmacokinetic properties and potential therapeutic applications .
Summary of Research Studies
- Antitumor Efficacy : Demonstrated significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Properties : Exhibited inhibitory effects on various pathogens.
- Mechanistic Insights : Suggested interactions with enzymes and cellular components leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
